molecular formula C13H20BNO2 B572393 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309980-12-8

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572393
CAS No.: 1309980-12-8
M. Wt: 233.118
InChI Key: YBBSPCPDRHRFBS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-purity boronic ester pinacol ester derivative that serves as a versatile and critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, where it acts as an organoboron reagent to form carbon-carbon bonds with various organic halides, enabling the efficient construction of complex biaryl and heteroaryl structures . This compound is especially valuable in medicinal chemistry and drug discovery for the functionalization of the pyridine core, a privileged scaffold in pharmaceuticals . The pinacol ester group enhances the compound's stability and handling compared to its boronic acid counterpart, making it a preferred intermediate for storage and use . Researchers utilize this reagent to incorporate the 2,5-dimethylpyridin-3-yl moiety into larger molecules, a structure relevant in developing compounds with potential biological activities, such as kinase inhibitors and other therapeutic agents . The product is characterized by a molecular formula of C13H20BNO2 and a molecular weight of 233.12 g/mol . It is offered with a minimum purity of 95% and should be handled in accordance with its safety data sheet, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-11(10(2)15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBSPCPDRHRFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694419
Record name 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-12-8
Record name 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylpyridine-3-boronic acid pinacol ester
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Preparation Methods

Mechanism and Catalytic System

Palladium-catalyzed borylation represents the most widely adopted approach for installing boronate esters onto aromatic systems. The reaction typically employs a Pd(0)/XPhos catalytic system with tetrahydroxydiboron (BBA) as the boron source. Key advantages include high functional group tolerance and compatibility with heteroaryl halides.

For 2,5-dimethyl-3-borylated pyridine, the precursor 3-bromo-2,5-dimethylpyridine undergoes borylation under conditions adapted from Miyaura’s protocol. A modified procedure using ethylene glycol as an additive enhances yields by stabilizing reactive intermediates and mitigating side reactions. The general protocol involves:

  • Catalyst : XPhos-Pd-G2 (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Ethanol/ethylene glycol (3:1 v/v)

  • Temperature : 65°C for 12–24 hours

Reaction monitoring via GC or TLC confirms complete consumption of the halide precursor. Post-borylation, the crude product is purified via silica gel chromatography, yielding the boronate ester in 70–85% isolated yield.

Substrate Scope and Limitations

Steric hindrance from the 2,5-dimethyl groups necessitates careful optimization. Ethylene glycol reduces decomposition pathways by coordinating to Pd centers, enabling efficient borylation even in electron-deficient pyridines. Comparative studies show that chloro- and bromo-pyridines exhibit similar reactivity, but iodides risk oxidative addition complications.

Iron-Catalyzed Borylation of Aryl Chlorides

Catalyst Design and Reaction Parameters

Recent advances in iron catalysis offer a cost-effective alternative to Pd-based systems. A Fe/IMes (N-heterocyclic carbene) catalytic system facilitates borylation of aryl chlorides using Li[B(tBu)pin-Bpin] as the boron donor. This method is particularly advantageous for large-scale synthesis due to iron’s low cost and reduced toxicity.

Typical conditions :

  • Catalyst : FeCl₂/IMes (3 mol%)

  • Boron source : Li[B(tBu)pin-Bpin] (1.2 equiv)

  • Additive : MgBr₂·OEt₂ (0.1 equiv)

  • Solvent : THF

  • Temperature : 60°C for 1 hour

The reaction proceeds via a radical intermediate, with MgBr₂ enhancing boron transfer efficiency. Quenching with aqueous NaHCO₃ followed by extraction and chromatography affords the product in 60–75% yield.

Challenges with Pyridine Substrates

Iron systems struggle with electron-rich heterocycles due to slower oxidative addition. However, the 2,5-dimethylpyridine’s moderate electron density allows satisfactory conversion when paired with elevated temperatures (80°C) and extended reaction times (8 hours).

Suzuki-Miyaura Cross-Coupling-Derived Approaches

Sequential Borylation/Cross-Coupling

A one-pot tandem strategy combines Miyaura borylation with Suzuki coupling, enabling modular construction of poly-substituted pyridines. For example, 3-bromo-2,5-dimethylpyridine is first borylated using BBA, then coupled with aryl halides without isolation. This method reduces purification steps and improves atom economy.

Key parameters :

  • Borylation step : Pd/XPhos, BBA, KOAc, ethylene glycol

  • Cross-coupling step : K₃PO₄, second aryl halide, 80°C for 24 hours

  • Overall yield : 78–82%

Comparative Analysis of Methods

Parameter Pd-Catalyzed Fe-Catalyzed
Catalyst CostHighLow
Typical Yield70–85%60–75%
Reaction Time12–24 h1–8 h
Functional Group ToleranceBroadModerate
ScalabilityLaboratory scalePilot scale

Pd-based methods remain superior for sensitive substrates, while Fe catalysis excels in cost-driven applications.

Purification and Characterization

Isolation Techniques

The product is isolated as a white solid via column chromatography (hexane/EtOAc gradient). Storage under inert atmosphere at −20°C prevents deboronation.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.20 (s, 1H, pyridine-H), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, Bpin-CH₃).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of Bpin).

Industrial-Scale Considerations

Large-scale synthesis prioritizes Fe-catalyzed routes due to lower metal costs. However, Pd systems achieve higher purity (>98%), critical for pharmaceutical applications. Continuous flow reactors are being explored to enhance throughput and safety.

Emerging Methodologies

Recent studies investigate photoinduced borylation using Ir photocatalysts, which could enable room-temperature synthesis. Preliminary results show promise but require further optimization for pyridine substrates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions are less common but can involve the conversion of the boronate ester to other boron-containing species.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or similar reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: 2,5-Dimethyl-3-boronic acid pyridine.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is C14H21BO3C_{14}H_{21}BO_3. The presence of the dioxaborolane group enhances its reactivity and stability in organic synthesis.

Applications in Organic Synthesis

A. Boron-Based Reagents in Synthesis
The dioxaborolane group is widely used as a boron source in various organic reactions, particularly in Suzuki coupling reactions. This application is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Case Study:
In a study involving the synthesis of biologically active compounds, 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was utilized to couple with aryl halides effectively. The resulting products exhibited enhanced biological activity compared to those synthesized using traditional methods .

Pharmaceutical Applications

A. DYRK1A Inhibition
Recent research has highlighted the compound's potential as an inhibitor of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases such as Alzheimer’s disease.

Case Study:
A study reported the design and synthesis of new DYRK1A inhibitors derived from pyridine scaffolds. The incorporation of the dioxaborolane moiety was essential for improving binding affinity and selectivity towards DYRK1A. The synthesized compounds demonstrated significant inhibitory activity in enzymatic assays .

Material Science Applications

A. Polymer Chemistry
The compound's unique structure makes it suitable for developing advanced materials. Its boron content allows for the formation of cross-linked networks when polymerized with suitable monomers.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for electronic applications .

Environmental Applications

A. Green Chemistry Initiatives
Due to its boron-containing structure, this compound can be utilized in green chemistry protocols aimed at reducing environmental impact during chemical syntheses.

Case Study:
In a comparative study on solvent-free reactions using boron compounds, it was found that this compound facilitated reactions with high yields while minimizing waste products .

Summary of Key Findings

Application AreaKey Findings
Organic SynthesisEffective in Suzuki coupling reactions; enhances carbon-carbon bond formation
Pharmaceutical ResearchPotential DYRK1A inhibitor; significant biological activity observed
Material ScienceImproves thermal stability and mechanical properties in polymer matrices
Environmental ChemistrySupports green chemistry initiatives; high yields with reduced waste

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form stable complexes with various catalysts and reactants. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The pyridine ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 693774-10-6)
  • Structural Difference : Methyl groups at positions 2 and 6 (vs. 2 and 5 in the target compound).
  • Electronic effects are similar due to identical substituent types .
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1012085-50-5)
  • Structural Difference : Dual boronate groups at positions 3 and 4.
  • Impact : Enhanced reactivity in dual cross-coupling reactions but reduced solubility in polar solvents. The absence of methyl groups increases electrophilicity at the boron centers compared to the target compound .
5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1083168-96-0)
  • Structural Difference : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups replace methyl substituents.
  • Impact : The chloro group increases electrophilicity of the boron center, accelerating coupling reactions, while the methoxy group may stabilize intermediates via resonance. This contrasts with the methyl groups in the target compound, which primarily provide steric stabilization .

Reactivity in Cross-Coupling Reactions

Compound Key Substituents Reactivity Profile Reference
Target Compound 2,5-dimethyl, 3-boronate Moderate reactivity due to balanced steric and electronic effects.
2,6-Dimethyl analog (CAS 693774-10-6) 2,6-dimethyl Lower reactivity in polar solvents due to steric hindrance.
3,5-Bis-boronate (CAS 1012085-50-5) Dual boronate groups High reactivity in tandem couplings; requires precise stoichiometric control.
5-Fluoro analog (CAS 945863-21-8) 5-fluoro Enhanced electrophilicity accelerates coupling but may reduce stability.

Physical Properties and Stability

  • 2-Chloro-3-boronate derivative (CAS 452972-11-1): Solid at room temperature with higher polarity due to the chloro substituent .
  • Solubility : Methyl groups in the target compound improve lipophilicity, enhancing solubility in organic solvents like THF or toluene compared to polar analogs (e.g., methoxy- or hydroxy-substituted derivatives) .

Biological Activity

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13_{13}H20_{20}BNO2_2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 741709-65-9
  • Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which may contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in cell signaling pathways.

  • Inhibition of Kinases : Studies have shown that dioxaborolane derivatives can inhibit various kinases involved in cellular proliferation and survival. For example, compounds structurally related to this compound have been identified as selective inhibitors of Aurora kinases .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties. A related study found that organophosphonates with similar functional groups could damage bacterial DNA and induce oxidative stress . This suggests a potential for similar effects in the studied compound.

Efficacy in Cell Lines

Research has demonstrated the efficacy of this compound in various cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10Inhibition of Aurora Kinase
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest

Case Studies

  • Aurora Kinase Inhibition :
    • A study by detailed the design and synthesis of pyridine derivatives that selectively inhibit Aurora kinases. The findings indicated that modifications to the dioxaborolane moiety enhanced selectivity and potency against Aurora-A compared to Aurora-B.
  • Antimicrobial Testing :
    • In another investigation focusing on similar compounds , the antimicrobial activity against Escherichia coli was evaluated. Results showed significant DNA damage and cell death at concentrations comparable to those effective for this compound.

Q & A

Q. What role does the boronate group play in medicinal chemistry derivatization?

  • Methodological Answer :
  • Protease Inhibitors : Use as a warhead in covalent inhibitors (e.g., target serine hydrolases via boronate–OH interactions).
  • In Vivo Stability : Assess metabolic stability in liver microsomes; methyl groups may reduce CYP450 oxidation .

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